N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHGTBXIZZTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- CAS Number : 946311-74-6
The compound's structure suggests it may interact with various biological targets. Tetrahydroquinoline derivatives have been studied for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis. The morpholinoethyl group may enhance solubility and bioavailability, potentially allowing for more effective interactions with target proteins or enzymes.
Antiproliferative Effects
Research has shown that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating similar compounds, several derivatives demonstrated IC50 values indicative of potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.6 |
| Compound B | HT-29 | 5.4 |
| Compound C | A2780 | 12.5 |
These findings suggest that compounds structurally related to this compound may possess similar activity against cancer cells .
Mechanisms of Cytotoxicity
The cytotoxic effects observed in studies are often attributed to:
- Induction of Apoptosis : Many tetrahydroquinoline derivatives trigger programmed cell death in cancer cells.
- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, leading to reduced protein synthesis essential for cancer cell survival.
- Redox Cycling : Certain metabolites can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components .
Case Studies and Research Findings
A notable study focused on a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure significantly impacted biological activity. For instance:
- Chiral Variants : Enantiomers of tetrahydroquinoline derivatives showed different levels of cytotoxicity, indicating that stereochemistry plays a crucial role in their biological effectiveness .
- Comparative Analysis : When compared with established chemotherapeutics like Doxorubicin, some tetrahydroquinoline derivatives exhibited lower IC50 values, suggesting they could be more effective alternatives or adjuncts in cancer therapy .
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Similarities:
Differences :
- Functional Groups: QOD replaces the morpholinoethyl-pivalamide with a benzodioxol-ethanediamide group.
- Structural Data: QOD lacks crystallographic or dynamic interaction data, hindering structure-activity relationship (SAR) studies. In contrast, the target compound’s morpholino group may offer better structural predictability for optimization .
Table 1: Key Properties of QOD vs. Target Compound
| Property | QOD | Target Compound |
|---|---|---|
| Core Structure | 1-Methyltetrahydroquinoline | 1-Methyltetrahydroquinoline |
| Functional Groups | Benzodioxol, ethanediamide | Morpholinoethyl, pivalamide |
| Molecular Weight | Not reported | Not available in evidence |
| Inhibitory Activity | Dual FP-2/FP-3 inhibitor | Unknown (potential inferred) |
| Structural Data Availability | Limited (relies on MD simulations) | Not discussed in evidence |
Pyridine-Based Pivalamide Derivatives
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide Molecular Formula: C₁₁H₁₅IN₂O₂ Molecular Weight: Not explicitly stated .
Comparison :
- Structural Divergence: Pyridine derivatives lack the tetrahydroquinoline core but retain the pivalamide group. Substituents (e.g., iodo, chloro, methoxy) modulate electronic properties and steric bulk.
Table 2: Physical Properties of Selected Pyridine Pivalamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Catalog Price (1 g) |
|---|---|---|---|
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | $500 |
| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | C₁₁H₁₅IN₂O₂ | ~382.6 (estimated) | $500 |
| Target Compound | Not provided | Not available | Not reported |
Morpholinoquinolinyl Methanone Derivative
Compound: (2-(2-Amino-3-morpholinoquinolin-6-yl)-3-methylphenyl)(2-propylpiperidin-1-yl)methanone Similarities:
- Contains morpholino and quinolinyl groups. Differences:
- Backbone: Methanone instead of pivalamide.
- Activity: No reported bioactivity, but structural features align with kinase or protease inhibitor scaffolds .
Research Findings and Implications
- QOD: Highlights the importance of tetrahydroquinoline derivatives in dual protease inhibition but underscores the need for structural data to advance SAR .
- Pyridine Pivalamides : Demonstrate the versatility of pivalamide groups in diversifying molecular properties, though their biological relevance remains unexplored in the evidence .
- Target Compound: Combines advantageous features (morpholino for solubility, tetrahydroquinoline for binding) but requires empirical validation of bioactivity and structural dynamics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide?
- Methodology : Multi-step synthesis typically involves:
Core formation : Alkylation or reductive amination to assemble the tetrahydroquinoline-morpholine backbone (e.g., using morpholine and 1-methyl-1,2,3,4-tetrahydroquinoline derivatives under mild acidic/basic conditions) .
Amidation : Coupling the intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 60–75 | >90% |
| Amidation | 50–65 | >85% |
| Purification | 70–85 | >95% |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm stereochemistry and substituent positions (e.g., δ 1.2 ppm for pivalamide methyl groups; δ 3.5–4.0 ppm for morpholine protons) .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., m/z ~387.5 for C₂₂H₃₄N₃O₂) .
- HPLC : Purity assessment (>95% for biological assays) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Approach :
Dose-Response Analysis : Verify activity across multiple concentrations (e.g., IC₅₀ values in kinase inhibition assays) to rule out false positives/negatives .
Target Specificity Profiling : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm selectivity against off-target receptors .
Metabolic Stability Tests : Assess liver microsome stability to identify if rapid degradation explains inconsistent in vivo/in vitro results .
- Case Study : A 2025 study resolved conflicting cytotoxicity data by identifying pH-dependent solubility issues in cell culture media .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?
- Methodology :
- Analog Synthesis : Replace morpholine with piperazine/pyrrolidine derivatives to modulate lipophilicity (logP) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs (e.g., morpholine oxygen, pivalamide carbonyl) .
- Key Findings :
| Derivative | logP | Bioavailability (%) |
|---|---|---|
| Morpholine (Parent) | 2.1 | 45 |
| Piperazine | 1.8 | 60 |
| Pyrrolidine | 2.5 | 30 |
Q. What experimental designs are suitable for analyzing enantiomer-specific effects?
- Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂) to isolate enantiomers .
- Biological Evaluation : Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays (e.g., ≥10-fold differences indicate stereospecificity) .
- Example : A 2024 study found the (S)-enantiomer exhibited 20-fold higher affinity for serotonin receptors than the (R)-form .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities for kinase targets?
- Root Causes :
- Assay Variability : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase inhibition assays .
- Protein Constructs : Use of truncated vs. full-length kinase domains .
- Resolution : Standardize protocols using recombinant full-length kinases (e.g., Eurofins KinaseProfiler services) and include positive controls (e.g., staurosporine) .
Key Research Resources
- Structural Databases : RCSB PDB (for homology modeling of target proteins).
- Synthesis Guides : Advanced Organic Chemistry (Part B: Reaction and Synthesis) for amidation protocols.
- Analytical Tools : MestReNova for NMR deconvolution; OpenChrom for HPLC method optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
